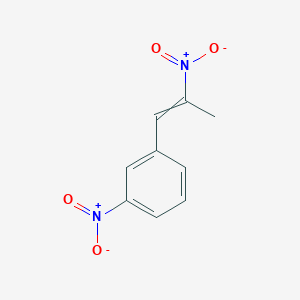
4-Chlorobutyric anhydride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chlorobutyric anhydride is an organic compound with the molecular formula C8H12Cl2O3. It is a derivative of butyric acid, where a chlorine atom is substituted at the fourth position of the butyric acid chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
4-Chlorobutyric anhydride can be synthesized through the acylation of gamma-butyrolactone using sulfur oxychloride in the presence of a mixed catalyst. The reaction is carried out at a temperature range of 50-80°C for 5-7 hours, followed by vacuum distillation to remove excess sulfur oxychloride .
Industrial Production Methods
In industrial settings, the production of this compound involves similar acylation reactions but on a larger scale. The use of continuous reactors and efficient distillation techniques ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-Chlorobutyric anhydride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines to form amides.
Hydrolysis: Reacts with water to form 4-chlorobutyric acid.
Esterification: Reacts with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Typically involves amines and is carried out in the presence of a base such as pyridine.
Hydrolysis: Requires water and is usually performed under acidic or basic conditions.
Esterification: Involves alcohols and is often catalyzed by acids.
Major Products
Amides: Formed from nucleophilic substitution reactions.
4-Chlorobutyric Acid: Formed from hydrolysis.
Esters: Formed from esterification reactions.
科学的研究の応用
4-Chlorobutyric anhydride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of various derivatives.
Biology: In the synthesis of biologically active compounds.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Chlorobutyric anhydride involves nucleophilic acyl substitution reactions. The compound reacts with nucleophiles, where the chlorine atom acts as a leaving group, facilitating the formation of new chemical bonds. This mechanism is crucial in the formation of amides, esters, and other derivatives .
類似化合物との比較
Similar Compounds
4-Chlorobutyric Acid: The hydrolyzed form of 4-Chlorobutyric anhydride.
4-Chlorobutyryl Chloride: Another derivative of butyric acid with similar reactivity.
Gamma-Chlorobutyric Acid: A positional isomer with similar chemical properties.
Uniqueness
This compound is unique due to its ability to undergo a wide range of nucleophilic substitution reactions, making it a versatile reagent in organic synthesis. Its reactivity and the presence of the chlorine atom provide distinct advantages in the formation of various chemical derivatives .
特性
分子式 |
C8H12Cl2O3 |
|---|---|
分子量 |
227.08 g/mol |
IUPAC名 |
4-chlorobutanoyl 4-chlorobutanoate |
InChI |
InChI=1S/C8H12Cl2O3/c9-5-1-3-7(11)13-8(12)4-2-6-10/h1-6H2 |
InChIキー |
VAXCCWFPTAPDMK-UHFFFAOYSA-N |
正規SMILES |
C(CC(=O)OC(=O)CCCCl)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


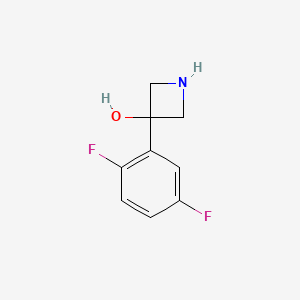
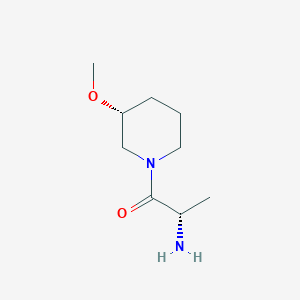
![4-Hydroxy-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11755805.png)
![(2S)-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylic acid](/img/structure/B11755812.png)
![(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol](/img/structure/B11755820.png)
![[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B11755827.png)
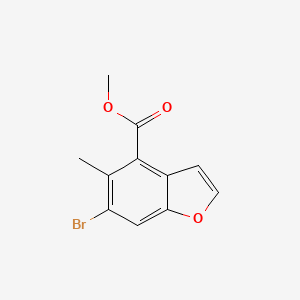
![2-Benzyl-3-chloro-2,4,5,6-tetrahydro-7H-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B11755842.png)
![1-(2,2-difluoroethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11755866.png)
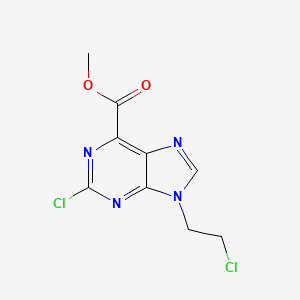
![2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)acetaldehyde](/img/structure/B11755888.png)
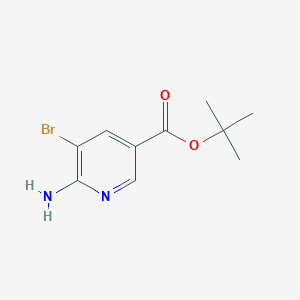
![(1r,4r)-N1,N4-bis[(2R)-1-methoxypropan-2-yl]cyclohexane-1,4-diamine](/img/structure/B11755905.png)
